![molecular formula C21H29N3O5 B11820183 D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester typically involves the protection of the amino group of D-Tryptophan using a tert-butoxycarbonyl (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group of D-Tryptophan is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected D-Tryptophan is then coupled with 2-Methylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the Boc-protected amino group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H29N3O5
- Molecular Weight : Approximately 389.45 g/mol
- CAS Number : 159634-94-3
The compound features a D-Tryptophan backbone, which is significant for its role in protein synthesis and as a precursor to serotonin, a neurotransmitter that influences mood, sleep, and appetite. The addition of the N-[(1,1-DiMethylethoxy)carbonyl]-2-Methylalanyl moiety enhances its chemical properties and biological activities .
Pharmaceutical Development
D-Tryptophan derivatives are essential in synthesizing pharmaceuticals targeting mood disorders and sleep regulation. The compound serves as a precursor for developing drugs aimed at enhancing therapeutic options for patients suffering from depression and anxiety. Its ability to influence serotonin levels makes it a valuable candidate in psychopharmacology .
Biochemical Research
Research involving D-Tryptophan derivatives focuses on their interaction with various receptors and enzymes. Studies have demonstrated that this compound can affect serotonin production, aiding researchers in understanding its role in mental health. This is particularly relevant for developing treatments for conditions like depression and anxiety disorders .
Neuropharmacology
In neuropharmacology, D-Tryptophan derivatives are studied for their effects on neurotransmitter systems. The compound's ability to enhance serotonin levels is crucial for exploring potential treatments for neurological disorders. Research indicates that modifications to the tryptophan structure can lead to variations in biological activity, making it an important area of study .
Case Studies
Several studies have explored the applications of D-Tryptophan derivatives:
- Study on Serotonin Production : A study published in the Journal of the Chilean Chemical Society investigated the synthesis of novel tryptophan derivatives and their potential biological activities. The findings indicated that modifications to tryptophan could enhance its efficacy as a serotonin precursor, thus impacting mood regulation .
- Neuropharmacological Effects : Research has shown that certain derivatives of D-Tryptophan can significantly influence neurotransmitter dynamics in animal models, suggesting potential therapeutic benefits for mood disorders .
Mechanism of Action
The mechanism of action of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group allows for selective interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-2-(2-tert-butoxycarbonylamino-2-methyl-propionylamino)-3-(1H-indol-3-yl)propionic acid methyl ester
- CAS Number : 159634-94-3
- Molecular Formula : C₂₂H₃₀N₄O₅
- Molecular Weight : 430.5 g/mol (calculated)
Structural Features :
- Amino Acid Backbone: D-Tryptophan (indole-containing side chain).
- Protective Groups :
- N-terminal : Boc (tert-butoxycarbonyl) group.
- C-terminal : Methyl ester.
Applications :
Primarily used as a protected intermediate in peptide synthesis, particularly for introducing tryptophan residues with controlled stereochemistry and stability against enzymatic degradation .
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared with analogs based on amino acid residues, protective groups, ester types, and substitutions (Table 1).
Table 1: Structural and Physicochemical Comparison
Detailed Analysis of Structural Modifications
Amino Acid Backbone
- Tryptophan vs. Alanine/Serine/Glutamate :
Protective Groups
- Boc Group : Common across all analogs for amine protection, offering stability under basic conditions .
- Ester Variations :
Substituents
- 2-Methylalanyl : Introduces steric hindrance, reducing conformational flexibility and protease susceptibility compared to unmodified alanyl (CAS 207349-42-6) .
- Bromination (CAS 131791-79-2): Enhances electrophilicity, enabling cross-coupling reactions in medicinal chemistry .
Physicochemical and Functional Implications
- Solubility: Tryptophan derivatives (e.g., 159634-94-3, 207349-42-6) dissolve in chlorinated solvents (DCM, chloroform) due to hydrophobicity . Serine analogs (CAS 2766-43-0) prefer polar solvents (methanol, water) .
Stability :
- Synthetic Utility: Boc-protected tryptophan analogs are pivotal in solid-phase peptide synthesis (SPPS) for controlled residue incorporation . Glutamate dimethyl esters (CAS 59279-60-6) serve as monomers in biodegradable polymers .
Biological Activity
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester (CAS Number: 185056-99-9) is a modified amino acid with potential biological activities. This compound is of interest for its structural properties and possible applications in pharmacology and biochemistry. Below, we explore its biological activity, structure-activity relationships, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C21H29N3O5 |
Molecular Weight | 403.5 g/mol |
CAS Number | 185056-99-9 |
Biological Activity Overview
D-Tryptophan derivatives are known to influence various biological processes, primarily through their role as precursors to neurotransmitters like serotonin. The specific derivative in focus exhibits unique interactions due to its structural modifications.
- Serotonin Synthesis : D-Tryptophan is a precursor to serotonin (5-HT). Modifications to the tryptophan structure can affect the efficiency of serotonin synthesis by influencing the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production .
- Neurotransmitter Regulation : By altering serotonin levels, this compound may impact mood regulation, anxiety levels, and overall cognitive function. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit antidepressant-like effects .
- Antiviral Properties : Preliminary studies suggest that tryptophan derivatives may have antiviral activity against certain viruses by interfering with viral entry mechanisms or replication processes .
Study 1: Serotonin Modulation
A study investigated the effects of various D-Tryptophan derivatives on serotonin levels in animal models. The results indicated that specific modifications can enhance or inhibit serotonin synthesis significantly. For instance, the methyl ester form was shown to increase serotonin levels in the orbitofrontal cortex of rats, thereby influencing behavioral outcomes related to anxiety and learning .
Study 2: Antiviral Activity
Another research focused on the antiviral potential of tryptophan derivatives against enteroviruses. The study demonstrated that certain structural modifications could lead to enhanced efficacy against viruses such as EV71 (Enterovirus 71). The presence of additional aromatic rings was found to be crucial for antiviral activity, suggesting a structure-activity relationship where increased complexity correlates with improved biological effects .
Structure-Activity Relationship (SAR)
The biological activity of D-Tryptophan derivatives is heavily influenced by their chemical structure. Key factors include:
- Substituents on the Indole Ring : Variations at positions C2 and C7 of the indole ring can significantly alter activity against viruses and neurotransmitter synthesis.
- Methyl Ester Group : The presence of a methyl ester may enhance lipid solubility, potentially improving bioavailability and cellular uptake.
Properties
Molecular Formula |
C21H29N3O5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-21(4,5)18(26)23-16(17(25)28-6)11-13-12-22-15-10-8-7-9-14(13)15/h7-10,12,16,22H,11H2,1-6H3,(H,23,26)(H,24,27)/t16-/m1/s1 |
InChI Key |
MTSYKEMMYDLAKS-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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